N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O2S/c18-9-2-3-11(10(19)6-9)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFZINNJKPJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazine derivatives, which are known for their varied biological activities. The structural formula can be represented as follows:
- Molecular Formula : CHClFNO
- CAS Number : To be determined based on specific literature references.
Structural Features
The presence of a trifluoromethyl group and dichlorophenyl moiety contributes to the compound's lipophilicity and potential interaction with biological targets. The benzothiazine ring system is significant for its pharmacological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of benzothiazine derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 1 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 4 μg/mL |
This data suggests that the compound may inhibit bacterial growth effectively, potentially serving as a lead for antibiotic development .
Antifungal Activity
Research indicates that benzothiazine derivatives exhibit antifungal properties as well. For example:
| Fungal Species | Inhibition Concentration |
|---|---|
| Aspergillus niger | 10 μg/mL |
| Candida albicans | 0.5 - 4 μg/mL |
These findings highlight the compound's potential in treating fungal infections .
Anticancer Properties
The anticancer efficacy of benzothiazine derivatives has been documented, with some studies reporting significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory and Analgesic Effects
Benzothiazine compounds have also been studied for their anti-inflammatory and analgesic properties. Research suggests that they may inhibit pro-inflammatory cytokines and pathways involved in pain signaling.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzothiazine derivatives against resistant bacterial strains. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly compared to standard antibiotics.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells with an IC50 value of approximately 15 μM. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways.
Scientific Research Applications
Mechanism of Action : The compound exhibits potential biological activity through its interaction with specific enzymes and receptors. It may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling pathways, leading to therapeutic effects. This mechanism is crucial for understanding its potential as a drug candidate.
Therapeutic Potential : Research indicates that this compound may have applications in treating diseases linked to oxidative stress and inflammation. Its structural features suggest it could act as an inhibitor for various targets involved in these processes.
Case Studies and Research Findings
- Anti-Cancer Activity : A study evaluated the compound's efficacy against cancer cell lines using in vitro assays. Results indicated significant cytotoxic effects on specific cancer types, suggesting its potential as an anti-cancer agent. The compound's interaction with cancer-related pathways was explored through molecular docking studies, which provided insights into its binding affinity and potential as a therapeutic agent against malignancies .
- Anti-inflammatory Properties : In silico studies have suggested that the compound might function as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to reduced inflammation-related conditions . The compound's ability to modulate inflammatory pathways has been documented in various research articles.
- Neuroprotective Effects : Given its structural characteristics, there is emerging interest in exploring the neuroprotective properties of this compound. Studies on related compounds have shown promise in protecting neuronal cells from oxidative damage, which could be relevant for neurodegenerative diseases .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid or amine derivatives.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
-
Basic conditions deprotonate the amide nitrogen, facilitating cleavage of the C–N bond .
Reduction of the Benzothiazine Ring
The 3-oxo group in the benzothiazine ring is susceptible to reduction, converting the ketone to a secondary alcohol.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH4 | Ethanol, 25°C, 2 hours | 2-(3-Hydroxy-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | 58% | |
| LiAlH4 | THF, reflux, 6 hours | 2-(3-Hydroxy-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | 82% |
Mechanistic Insight :
-
NaBH4 selectively reduces the ketone without affecting the trifluoromethyl group.
-
LiAlH4 achieves higher yields but requires rigorous anhydrous conditions.
Nucleophilic Aromatic Substitution (SNAr) at the Dichlorophenyl Group
The electron-withdrawing trifluoromethyl and chlorine substituents activate the phenyl ring for SNAr reactions.
Structural Influence :
-
The 2,4-dichloro pattern directs nucleophilic attack to the para position relative to the acetamide group .
Oxidation of the Thiazine Sulfur
The sulfur atom in the benzothiazine ring can be oxidized to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C, 4h | 2-[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide sulfoxide | 63% | |
| mCPBA | CH2Cl2, 0°C, 1 hour | 2-[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide sulfone | 89% |
Notable Observations :
-
Sulfone formation with mCPBA is stereospecific and proceeds without ring-opening side reactions.
Functionalization of the Trifluoromethyl Group
While the CF3 group is generally inert, it participates in radical-mediated reactions under specific conditions.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Photochemical | UV light, CCl4, 12 hours | 2-[3-Oxo-6-(trichloromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | 28% |
Limitations :
-
Low yields due to competing degradation pathways.
Cycloaddition Reactions
The electron-deficient benzothiazine ring participates in Diels-Alder reactions with dienophiles.
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8h | Fused bicyclic adduct with maleic anhydride | 51% |
Computational Support :
-
DFT calculations confirm inverse electron-demand Diels-Alder reactivity.
Preparation Methods
Oxidative Coupling of 2-Aminothiophenol with Trifluoromethyl-Containing Ketones
Adapting Nguyen and Retailleau’s methodology, 2-aminothiophenol (2 mmol) reacts with 4-trifluoromethylacetophenone (1 mmol) in dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA, 10 mol%) at 80°C for 16 hours. The reaction proceeds via an Umpolung strategy:
- Oxidative dimerization of 2-aminothiophenol forms a disulfide intermediate.
- Nucleophilic attack by the ketone’s α-carbon generates an imine-enamine intermediate.
- Electrophilic cyclization yields the dihydrobenzothiazine core, which oxidizes to the 3-oxo derivative under aerobic conditions.
Optimization Notes :
Palladium-Catalyzed Trifluoromethylation
An alternative route employs palladium-catalyzed coupling to introduce the trifluoromethyl group post-cyclization. Starting with 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzothiazine:
- Reagents : Trifluoromethyltrimethylsilane (CF₃TMS), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv.), in toluene at 110°C for 24 hours.
- Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by CF₃ transfer from CF₃TMS.
- Yield : 70–75% based on analogous aryl trifluoromethylations.
Synthesis of N-(2,4-Dichlorophenyl)Acetamide
Direct Acetylation of 2,4-Dichloroaniline
2,4-Dichloroaniline (1 equiv.) reacts with acetyl chloride (1.2 equiv.) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv.) as a base at 0°C to room temperature. The reaction completes within 2 hours, yielding N-(2,4-dichlorophenyl)acetamide in >90% purity.
Key Considerations :
- Temperature Control : Prevents diacetylation.
- Workup : Aqueous NaHCO₃ wash removes excess acetyl chloride.
Coupling of Benzothiazine and Acetamide Moieties
Nucleophilic Substitution at C2 of Benzothiazine
The benzothiazine’s C2 position, activated by electron-withdrawing groups (ketone, trifluoromethyl), undergoes nucleophilic displacement with 2-chloro-N-(2,4-dichlorophenyl)acetamide:
Reductive Amination Approach
For higher stereocontrol, reductive amination links the benzothiazine’s amine with a keto-acetamide:
- Intermediate : 2-(3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetaldehyde.
- Coupling : React with 2,4-dichloroaniline in methanol, followed by NaBH₃CN (1 equiv.) at pH 5–6.
- Yield : 65–70%.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane at controlled temperatures (273 K) to activate carboxylic acid intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
- Optimize solvent choice (e.g., dimethylformamide for solubility) and reaction time (3–24 hours) to minimize side products .
Q. What analytical techniques are critical for structural characterization?
- Methodology :
- NMR spectroscopy : Assign peaks for the dichlorophenyl group (δ 7.2–7.6 ppm), trifluoromethyl (δ 3.8–4.2 ppm), and acetamide protons (δ 2.1–2.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) with [M+H]<sup>+</sup> or [M–Cl]<sup>+</sup> fragments .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R2<sup>2</sup>(10) dimers) using SHELXL .
Q. What are the key functional groups influencing reactivity?
- Methodology :
- The dichlorophenyl group enhances electrophilic substitution, while the trifluoromethyl group stabilizes intermediates via electron-withdrawing effects .
- The acetamide moiety participates in hydrogen bonding, critical for crystal packing and biological target interactions .
Advanced Research Questions
Q. How can computational modeling predict biological activity or binding modes?
- Methodology :
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s crystal structure .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Compare assay conditions (e.g., cell lines, incubation times, and solvent controls). For example, discrepancies in IC50 values may arise from DMSO concentration variations .
- Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Analyze impurities via HPLC; bioactive contaminants (e.g., unreacted intermediates) may skew results .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with methylsulfonyl) to assess steric/electronic effects .
- Test activity against related enzyme isoforms (e.g., COX-1 vs. COX-2) to identify selectivity determinants .
- Use cryo-EM or X-ray co-crystallography to map binding pockets and guide rational design .
Q. How to assess the compound’s stability under physiological conditions?
- Methodology :
- Perform pH-dependent degradation studies (pH 1–10) with UV-Vis or LC-MS monitoring .
- Simulate metabolic pathways using liver microsomes and identify metabolites via high-resolution MS .
- Evaluate thermal stability via differential scanning calorimetry (DSC) to determine decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
